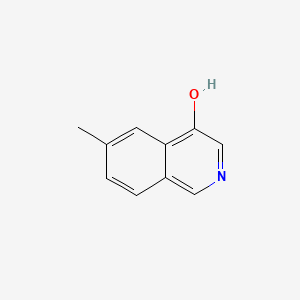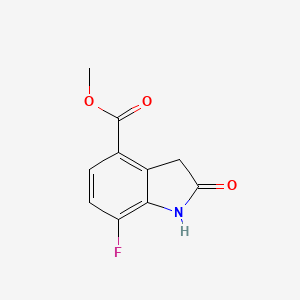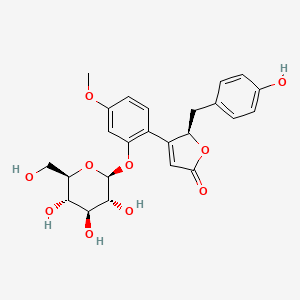
(+)-プエロール B 2'-O-グルコシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Puerol B 2/-O-glucoside is a natural phenolic compound found in the herbs of Pueraria lobata. It is known for its unique structure, which includes a glucopyranosyloxy group attached to a methoxyphenyl and hydroxyphenylmethyl group. This compound has garnered attention due to its potential biological activities and applications in various fields.
科学的研究の応用
(+)-Puerol B 2/-O-glucoside has several scientific research applications:
Chemistry: It is used as a model compound to study glucoside synthesis and reactions.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating diseases like diabetes and cancer.
Industry: It is used in the production of natural health products and supplements.
作用機序
Target of Action
It is known that similar compounds, such as phloridzin (also known as phlorizin, phloretin 2’-o-glucoside, phlorrhizin, phlorhizin, or phlorizoside), are potent inhibitors of the sodium-glucose cotransporter-2 (sglt2) and have displayed numerous pharmacological effects .
Mode of Action
For instance, phloridzin is known to inhibit SGLT2, which plays a crucial role in glucose reabsorption in the kidneys .
Biochemical Pathways
Related compounds like phloridzin are known to affect the glucose metabolism pathway by inhibiting sglt2 .
Pharmacokinetics
These dihydrochalcones are further converted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to yield phloretin glucuronides and phloretin sulfate glucuronides, respectively .
Result of Action
Similar compounds like phloridzin have been shown to possess various pharmacological effects such as antidiabetic, anticancer, anti-obesity, antioxidant, antiaging, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Puerol B 2/-O-glucoside can be achieved through enzymatic synthesis, which involves the use of specific enzymes to catalyze the formation of the glucoside bond. This method is preferred due to its high specificity and yield. The reaction typically involves the use of glucosyltransferase enzymes, which transfer a glucose moiety to the aglycone part of the molecule under controlled conditions of pH, temperature, and substrate concentration .
Industrial Production Methods
Industrial production of (+)-Puerol B 2/-O-glucoside often involves the extraction of the compound from natural sources, such as the roots of Pueraria lobata. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the compound in its pure form. Enzymatic synthesis is also employed on an industrial scale to produce the compound in large quantities.
化学反応の分析
Types of Reactions
(+)-Puerol B 2/-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glucoside group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and substituted glucosides .
類似化合物との比較
Similar Compounds
Puerarin: Another glucoside compound found in Pueraria lobata, known for its antioxidant properties.
Daidzin: A glucoside of daidzein, found in soybeans, with potential anti-cancer effects.
Genistin: A glucoside of genistein, also found in soybeans, known for its estrogenic activity.
Uniqueness
(+)-Puerol B 2/-O-glucoside is unique due to its specific structure and the presence of both methoxyphenyl and hydroxyphenylmethyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
(2R)-2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3/t17-,19-,21-,22+,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVBNDMOPKKFCH-ZAUXWKBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)O[C@@H]2CC3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
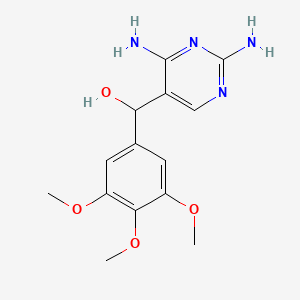

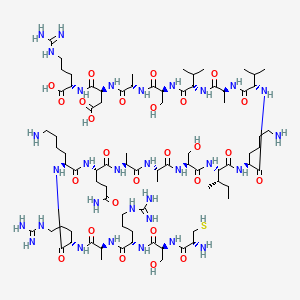
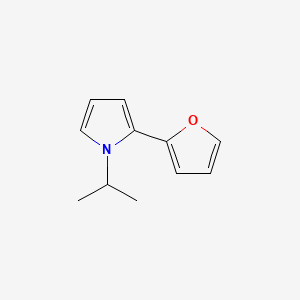
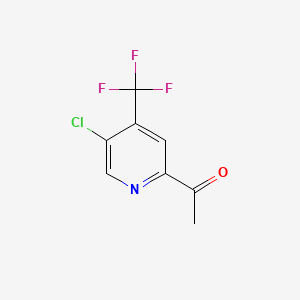
![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
![N-[4-(Acetylamino)benzoyl]-beta-alanine](/img/structure/B570001.png)
